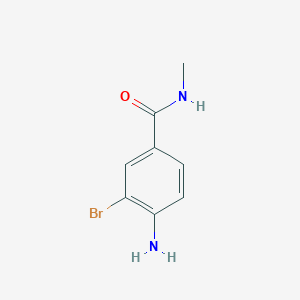

4-amino-3-bromo-N-methylbenzamide

Beschreibung

4-Amino-3-bromo-N-methylbenzamide is a brominated benzamide derivative with a molecular formula of C₈H₉BrN₂O (hypothetical, based on structural analogs). It features an amino group (-NH₂) at the 4-position, a bromine atom (-Br) at the 3-position, and an N-methylamide (-CONHCH₃) substituent.

Eigenschaften

IUPAC Name |

4-amino-3-bromo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSFXBYRZVYDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299901 | |

| Record name | 4-Amino-3-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-28-4 | |

| Record name | 4-Amino-3-bromo-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874774-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-3-brom-N-methylbenzamid umfasst typischerweise die folgenden Schritte:

Bromierung: Der Ausgangsstoff N-Methylbenzamid wird mit Brom oder N-Bromsuccinimid (NBS) bromiert, um das Bromatom an der 3-Position des Benzolrings einzuführen.

Aminierung: Das bromierte Zwischenprodukt wird anschließend mit Ammoniak oder einer Aminquelle aminiert, um die Aminogruppe an der 4-Position einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-Amino-3-brom-N-methylbenzamid kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Temperatur, der Reaktionszeit und der Verwendung von Katalysatoren oder Lösungsmitteln, um die Reaktionen zu erleichtern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-3-brom-N-methylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch Nukleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Die Aminogruppe kann zu Nitroderivaten oxidiert oder zu entsprechenden Aminen reduziert werden.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen, wie z. B. Suzuki- oder Heck-Reaktionen, teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Bromierung: Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators.

Aminierung: Ammoniak oder primäre Amine unter basischen Bedingungen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Substitution: Bildung von substituierten Benzamiden.

Oxidation: Bildung von Nitrobenzamiden.

Reduktion: Bildung von Aminobenzamiden.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Amino-3-bromo-N-methylbenzamide serves as an important intermediate in the synthesis of pharmaceuticals. Its halogen substitution enhances biological activity, making it a valuable component in drug design.

- Antimicrobial Activity : Research has shown that derivatives of benzamide, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications of benzamide compounds can lead to enhanced antibacterial and antifungal activities, suggesting potential therapeutic applications against resistant strains of bacteria and fungi .

- Antimalarial Research : The compound has been investigated for its role in developing new antimalarial therapies. It has been shown to inhibit specific proteins involved in the malaria parasite's lifecycle, which is crucial for the design of effective treatments .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : The compound has been employed in assays to determine its effect on various enzymes. For instance, it has been tested for its ability to inhibit certain ATPases associated with pathogenic organisms, providing insights into potential therapeutic mechanisms .

Agricultural Chemistry

The compound is also being explored for applications in agricultural chemistry.

- Pesticide Development : this compound has potential as a pesticide or herbicide due to its biological activity against pests. Its derivatives are being studied for their effectiveness in controlling agricultural pests while minimizing environmental impact .

Material Science

In material science, the unique properties of this compound are being investigated for creating novel materials.

- Polymer Chemistry : The compound's structure can be utilized in synthesizing polymers with desirable characteristics. Research is ongoing to evaluate how modifications to the benzamide structure can lead to improved material properties such as strength and flexibility .

Analytical Chemistry

In analytical chemistry, this compound is used for developing methods to detect and quantify similar compounds.

- Chemical Analysis Techniques : The compound aids in enhancing the accuracy of chemical analysis through methods such as chromatography and mass spectrometry. Its distinct chemical properties allow for better separation and identification of related substances in complex mixtures .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzamide derivatives, including this compound. Results indicated that modifications led to improved efficacy against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for new antibiotics .

Case Study 2: Antimalarial Activity

In an investigation focused on antimalarial compounds, this compound was included in a library screening against Plasmodium falciparum. The results showed promising inhibition of parasite growth, suggesting further optimization could yield effective treatments for malaria .

Wirkmechanismus

The mechanism of action of 4-amino-3-bromo-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-amino-3-bromo-N-methylbenzamide with key analogs in terms of substituents, molecular properties, and safety profiles, derived from the provided evidence:

Table 1: Structural and Property Comparison

Key Observations:

Methoxy (-OCH₃) or benzyloxy (-OBn) groups at the 3-position (e.g., ) introduce steric bulk and electron-donating effects, which may alter binding affinity in receptor interactions compared to the amino group in the target compound. N-Alkylamide variations (e.g., N-butyl vs. N-methyl) significantly affect solubility and metabolic stability.

Synthetic Accessibility :

- Analogs like 3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide (Compound 3a ) demonstrate modular synthesis via succinimidyl ester intermediates, suggesting that the target compound could be synthesized using similar strategies with tailored amine reagents.

Research Implications and Gaps

- Biological Activity : Brominated benzamides are often investigated as sigma receptor ligands , though the target compound’s specific activity remains unstudied in the provided evidence.

- Thermodynamic Stability : Higher boiling points in bulkier analogs (e.g., 485.1°C for ) suggest that N-methyl substitution in the target compound may reduce thermal stability compared to aryl-amide derivatives.

- Safety Data Limitations : Hazard profiles for the target compound are unavailable in the provided sources, necessitating further experimental toxicology studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.